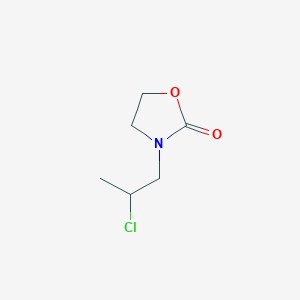
2,3-Diphenyl-5,8-quinoxalinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenyl-5,8-quinoxalinedione is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of two phenyl groups attached to the quinoxaline core, which is further substituted with two ketone groups at positions 5 and 8. The molecular formula of this compound is C20H12N2O2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-5,8-quinoxalinedione typically involves the condensation of o-phenylenediamine with benzil. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate diimine, which subsequently undergoes cyclization to form the quinoxaline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of more efficient catalysts, higher reaction temperatures, and longer reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diphenyl-5,8-quinoxalinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the ketone groups can lead to the formation of quinoxaline diols.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, quinoxaline diols, and various substituted quinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: The compound is used in the development of dyes, fluorescent materials, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2,3-Diphenyl-5,8-quinoxalinedione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells . Additionally, the compound can inhibit the activity of certain enzymes, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound of the quinoxaline family, lacking the phenyl and ketone substitutions.
2,3-Diphenylquinoxaline: Similar to 2,3-Diphenyl-5,8-quinoxalinedione but without the ketone groups.
5,8-Dihydroxyquinoxaline: A derivative with hydroxyl groups instead of ketones at positions 5 and 8.
Uniqueness: this compound is unique due to the presence of both phenyl and ketone groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
38674-89-4 |
|---|---|
Molekularformel |
C20H12N2O2 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
2,3-diphenylquinoxaline-5,8-dione |
InChI |
InChI=1S/C20H12N2O2/c23-15-11-12-16(24)20-19(15)21-17(13-7-3-1-4-8-13)18(22-20)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
VNBZDYJWROOJRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=O)C=CC(=O)C3=N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


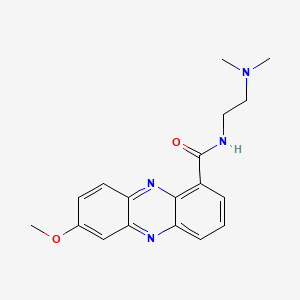
![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)
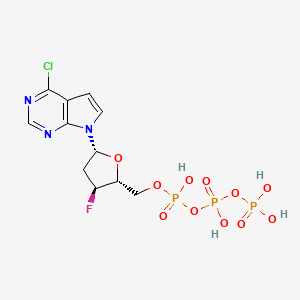

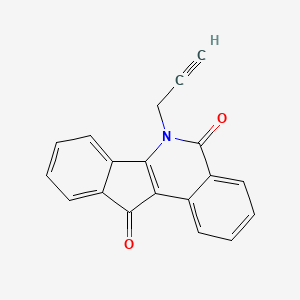
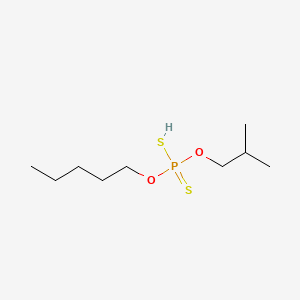

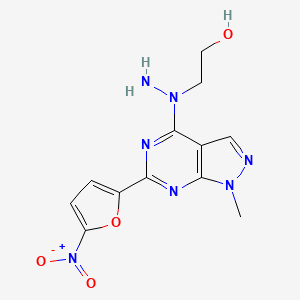
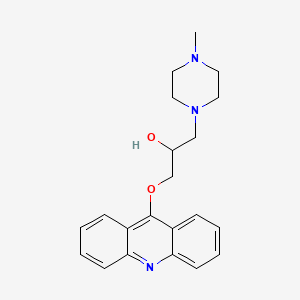
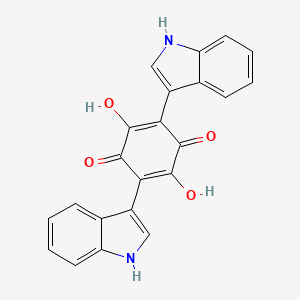
![4-[2-(4-Methylphenoxy)ethoxy]benzoic acid](/img/structure/B12812204.png)
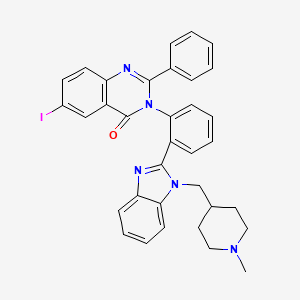
![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)
